molecular formula C17H13Cl2N3O4S B2827560 N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(ethylsulfonyl)benzamide CAS No. 886923-10-0

N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(ethylsulfonyl)benzamide

Cat. No.: B2827560
CAS No.: 886923-10-0
M. Wt: 426.27
InChI Key: JDMPPEOGNVBFRP-UHFFFAOYSA-N
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Description

N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(ethylsulfonyl)benzamide is a synthetic organic compound with a molecular formula of C17H13Cl2N3O4S and a molecular weight of 426.3 g/mol . It belongs to the class of 1,3,4-oxadiazole derivatives, which are recognized as a privileged scaffold in medicinal chemistry for the development of novel antibacterial agents . Research into structurally similar N-(1,3,4-oxadiazol-2-yl)benzamide compounds has demonstrated potent activity against a range of clinically significant Gram-positive bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), with minimum inhibitory concentrations (MICs) reported as low as 0.06 µg/mL . While the specific mechanism of action for this compound is under investigation, studies on related halogenated N-(1,3,4-oxadiazol-2-yl)benzamides suggest a multi-targeting antibacterial profile. This may include the disruption of bacterial membrane potential, interference with menaquinone biosynthesis, and the induction of iron starvation, contributing to bacterial cell death . This combination of a promising structural scaffold and compelling preliminary research on its analogues makes this compound a valuable chemical tool for researchers exploring new modes of action against drug-resistant bacteria. This product is intended for non-human research applications only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O4S/c1-2-27(24,25)14-6-4-3-5-11(14)15(23)20-17-22-21-16(26-17)12-9-10(18)7-8-13(12)19/h3-9H,2H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMPPEOGNVBFRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(ethylsulfonyl)benzamide is a synthetic compound belonging to the oxadiazole class, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H14Cl2N4O3S
  • Molecular Weight : 399.26 g/mol
  • CAS Number : 891141-14-3

The compound features a dichlorophenyl group and an ethylsulfonyl moiety attached to a benzamide framework, which are crucial for its biological activity.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in various biochemical pathways. For instance, it has been suggested that oxadiazole derivatives can inhibit protein kinases and other enzymes related to cell signaling and proliferation.
  • Interaction with Receptors : The structural components of the compound may enable it to bind selectively to certain receptors, modulating their activity and influencing cellular responses.
  • Antioxidant Activity : Some studies indicate that oxadiazole derivatives possess antioxidant properties, which could contribute to their protective effects against oxidative stress in cells .

Anticancer Activity

Research has shown that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance:

  • A study reported that similar oxadiazole derivatives demonstrated cytotoxic effects against various cancer cell lines with IC50 values in the micromolar range .
  • The presence of electron-withdrawing groups (like the dichlorophenyl group) enhances the anticancer activity by stabilizing the compound's interaction with target proteins involved in cancer progression .

Neuroprotective Effects

This compound may also have neuroprotective effects:

  • In vitro studies have suggested that oxadiazole derivatives can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. This inhibition could potentially improve cognitive functions in affected models .

Antimicrobial Activity

The compound's potential antimicrobial activity is another area of interest:

  • Preliminary studies indicate that oxadiazole derivatives exhibit antibacterial properties against various strains of bacteria. The mechanism is thought to involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .

Research Findings and Case Studies

StudyFindings
Study 1Demonstrated significant anticancer activity in various cell lines with IC50 values ranging from 0.5 to 10 µM for related oxadiazole derivatives .
Study 2Reported inhibition of hAChE with IC50 values indicating potential for treating Alzheimer's disease .
Study 3Found antimicrobial efficacy against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) below 100 µg/mL .

Q & A

Basic Research Questions

Q. What are the optimal synthetic methodologies for synthesizing N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(ethylsulfonyl)benzamide?

  • Methodological Answer : Synthesis typically involves sequential steps:

  • Cyclization : Formation of the oxadiazole ring via hydrazide precursors under reflux conditions with dehydrating agents (e.g., POCl₃).
  • Sulfonation : Introduction of the ethylsulfonyl group using ethylsulfonyl chloride in a polar aprotic solvent (e.g., DMF) at 0–5°C to minimize side reactions.
  • Coupling : Amide bond formation between the oxadiazole intermediate and 2-(ethylsulfonyl)benzoyl chloride using coupling agents like DCC/HOBt.
  • Key solvents: Dichloromethane (DCM) or dimethylformamide (DMF) for solubility and reactivity control.
  • Optimization : Monitor reaction progress via TLC and adjust stoichiometry (1.2–1.5 equivalents of sulfonyl chloride) to improve yield (>75%) .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., dichlorophenyl protons at δ 7.2–7.8 ppm, oxadiazole C=O at ~165 ppm).
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 480.2).
  • HPLC : Purity assessment (>95%) using a C18 column with acetonitrile/water gradient.
  • Elemental Analysis : Validate C, H, N, S, and Cl percentages within ±0.3% of theoretical values .

Q. What analytical techniques are used to monitor reaction intermediates?

  • Methodological Answer :

  • Thin-Layer Chromatography (TLC) : Track intermediates using silica gel plates and UV visualization.
  • FT-IR Spectroscopy : Identify functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹, oxadiazole C=N at ~1600 cm⁻¹).
  • LC-MS : Real-time monitoring of coupling reactions to detect byproducts (e.g., unreacted benzoyl chloride) .

Advanced Research Questions

Q. How can discrepancies between theoretical and experimental biological activity data be resolved?

  • Methodological Answer :

  • Purity Reassessment : Verify compound purity via HPLC and DSC (differential scanning calorimetry) to rule out impurities affecting activity.
  • Solubility Testing : Use DMSO/PBS solutions to ensure dissolution; adjust concentrations if precipitation occurs.
  • Target Validation : Perform competitive binding assays (e.g., fluorescence polarization) to confirm target engagement.
  • Structural Analog Comparison : Compare activity with analogs (e.g., morpholino-sulfonyl vs. ethylsulfonyl derivatives) to identify critical substituents .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

  • Methodological Answer :

  • Substituent Variation : Synthesize derivatives with modified substituents (e.g., replacing dichlorophenyl with thiophene or morpholino groups).
  • Biological Assays : Test against enzyme targets (e.g., tyrosine kinases) using IC₅₀ determination and cell-based assays (e.g., MTT for cytotoxicity).
  • Computational Docking : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and prioritize synthetic targets.
  • Data Correlation : Use regression analysis to link electronic (Hammett σ) or steric parameters (Taft Es) with activity trends .

Q. How can interaction mechanisms with biological targets be elucidated?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) for target proteins.
  • X-ray Crystallography : Co-crystallize the compound with its target (e.g., enzyme active sites) to resolve 3D binding interactions.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding.
  • Mutagenesis Studies : Identify critical residues by alanine scanning of the target protein .

Q. What computational approaches enhance reaction design for derivatives?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use Gaussian or ORCA to model transition states and predict reaction barriers (e.g., cyclization steps).
  • Machine Learning (ML) : Train models on reaction databases (e.g., USPTO) to predict optimal conditions (solvent, catalyst) for new derivatives.
  • Retrosynthetic Analysis : Employ tools like Synthia or ASKCOS to plan multi-step syntheses with high atom economy .

Q. How does the compound’s stability under varying conditions impact experimental reproducibility?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks; analyze degradation via HPLC.
  • pH Stability : Test solubility and degradation in buffers (pH 1–10) to identify optimal storage conditions.
  • Cryopreservation : Store at -20°C under argon to prevent oxidation of the sulfonyl group.
  • Lyophilization : For long-term storage, lyophilize with cryoprotectants (e.g., trehalose) .

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